molecular formula C7H15NO B1350782 2,2-dimethyltetrahydro-2H-pyran-4-amine CAS No. 25850-22-0

2,2-dimethyltetrahydro-2H-pyran-4-amine

Cat. No. B1350782
CAS RN: 25850-22-0
M. Wt: 129.2 g/mol
InChI Key: VXCNRARJXVLHLI-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-2H-pyran-4-amine, also known as 4-aminotetrahydropyran-2-methanol, is an organic compound that is widely used in scientific research. It is a cyclic ether that has a wide range of applications in various fields of research.

Scientific Research Applications

Synthesis and Chemical Transformations

2,2-Dimethyltetrahydro-2H-pyran-4-amine has been utilized in various synthetic processes. For instance, it was used in creating N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which further underwent cyanoethylation and reduction to produce N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine. These substances were then subject to various chemical transformations (Arutyunyan et al., 2012).

Antibacterial Activity

Research has demonstrated that derivatives of 2,2-dimethyltetrahydro-2H-pyran-4-amine, specifically oxalates of synthesized amines, exhibit significant antibacterial properties. This finding underscores the potential medicinal applications of compounds derived from 2,2-dimethyltetrahydro-2H-pyran-4-amine (Arutyunyan et al., 2015).

Inhibitors in Cellular Processes

A tetrahydropyran derivative of 2,2-dimethyltetrahydro-2H-pyran-4-amine was reported to disrupt the SCFSKP2 E3 ligase complex, highlighting its potential use in cellular biology and pharmacology. Research into this compound's structure–activity relationships revealed insights into its mechanism of action in HeLa cells, providing a basis for further study in therapeutic contexts (Shouksmith et al., 2015).

Synthesis of Pyran Derivatives

2,2-Dimethyltetrahydro-2H-pyran-4-amine is integral in synthesizing various pyran derivatives, which are crucial in producing biologically active compounds and natural products. The methodologies developed for these syntheses are diverse and contribute significantly to the field of organic chemistry (Wang et al., 2011; Liang et al., 2023).

Development of Eco-Friendly Catalysts

Research involving 2,2-dimethyltetrahydro-2H-pyran-4-amine has also led to the development of environmentally friendly catalysts for synthesizing bioactive pyran derivatives. This approach emphasizes green chemistry principles, showcasing the compound's role in sustainable chemical processes (Singh et al., 2020).

properties

IUPAC Name

2,2-dimethyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCNRARJXVLHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396728
Record name 2,2-dimethyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyltetrahydro-2H-pyran-4-amine

CAS RN

25850-22-0
Record name 2,2-dimethyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyloxan-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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